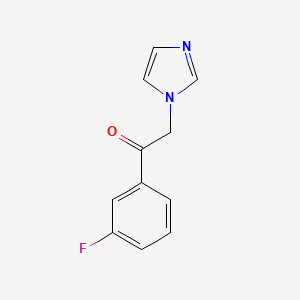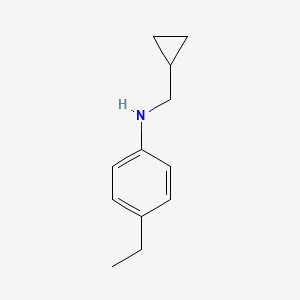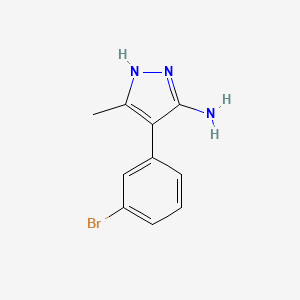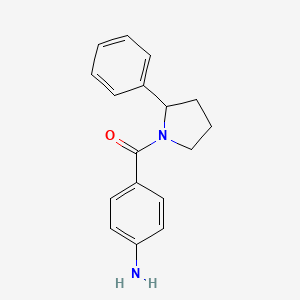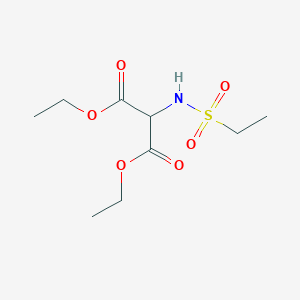![molecular formula C10H7F6NO2 B1438986 2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate CAS No. 23794-80-1](/img/structure/B1438986.png)
2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate
Descripción general
Descripción
“2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate” is a chemical compound with the CAS Number: 23794-80-1 . It has a molecular weight of 287.16 . The IUPAC name for this compound is 2,2,2-trifluoroethyl 4-(trifluoromethyl)phenylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7F6NO2/c11-9(12,13)5-19-8(18)17-7-3-1-6(2-4-7)10(14,15)16/h1-4H,5H2,(H,17,18) . This code provides a unique representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Onium Salts : 2,2,2-Trifluoroethyl onium triflates, including salts of nitrogen, sulfur, and phosphorus, are synthesized using (2,2,2-trifluoroethyl)phenyliodonium triflate. These triflates have applications in producing trifluoromethylated olefins when treated with aldehydes (Umemoto & Gotoh, 1991).
- Polyimide Synthesis : Novel fluorinated aromatic diamine monomers, such as those involving 2,2,2-trifluoroethyl groups, are used to synthesize fluorine-containing polyimides. These polyimides exhibit good solubility, thermal stability, and mechanical properties (Yin et al., 2005).
- NMR Studies : 2,2,2-Trifluoroethyl groups are evaluated in NMR studies for their chemical shift sensitivity, which is crucial for elucidating protein conformers or states (Ye et al., 2015).
Applications in Organic Chemistry
- Carbanion Synthons : The chemistry of alpha-trifluoromethyl carbanions, including those related to 2,2,2-trifluoroethyl groups, is important in organic synthesis. These carbanions are used for creating various organic compounds due to their stabilizing electron-withdrawing effect (Uneyama et al., 2008).
- Gene Expression Inhibition : Compounds with 2,2,2-trifluoroethyl groups are investigated for their ability to inhibit NF-kappaB and AP-1 gene expression, showing potential in medicinal chemistry (Palanki et al., 2000).
Materials Science and Polymer Chemistry
- Polyimide Films : The synthesis of fluorinated polyimides using 2,2,2-trifluoroethyl groups leads to films with excellent thermal stability, mechanical properties, and optical transparency. These are significant for applications in electronics and materials science (Tao et al., 2009).
- Fluorinated Polybenzimidazopyrrolones : The use of 2,2,2-trifluoroethyl groups in the synthesis of fluorinated polybenzimidazopyrrolones results in polymers with high thermal stability and excellent resistance to alkaline hydrolysis, useful in various industrial applications (Tao et al., 2014).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO2/c11-9(12,13)5-19-8(18)17-7-3-1-6(2-4-7)10(14,15)16/h1-4H,5H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCXCGJWHXQZMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



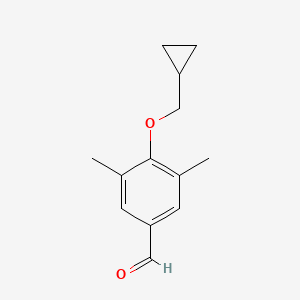
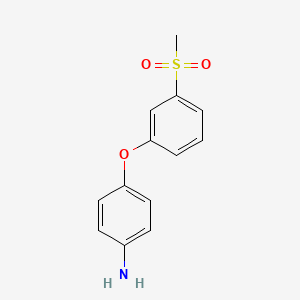
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethanamine hydrochloride](/img/structure/B1438908.png)
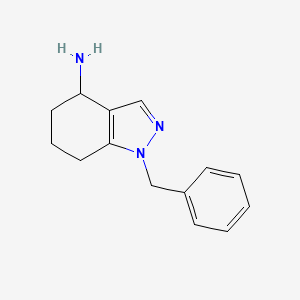
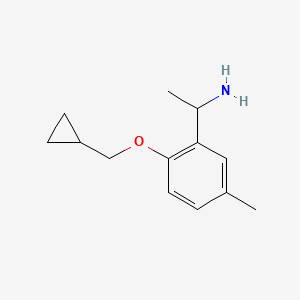
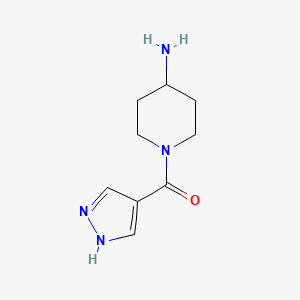
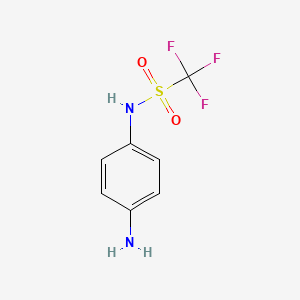
![N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B1438917.png)
![Methyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B1438918.png)
